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Introduction to Ceftolozane/Tazobactam and
Resistance Emergence

Ceftolozane/tazobactam (C/T) represents a novel -lactam/B-lactamase inhibitor combination developed to
address the critical unmet medical need for treating multidrug-resistant Pseudomonas aeruginosa infections.
Ceftolozane is a fifth-generation cephalosporin characterized by structural modifications including a bulky
group grafted at the 3-position side chain of the [-lactam ring, providing steric hindrance that enhances
stability against chromosomal AmpC {-lactamases and Mex efflux pumps compared to its parent compound
ceftazidime [1]. The molecule demonstrates high affinity for essential penicillin-binding proteins in P.
aeruginosa (PBP1b, PBP1c, PBP2, and PBP3), contributing to its potent anti-pseudomonal activity [2].
Tazobactam, a well-characterized [(-lactamase inhibitor, provides protection against many class A [-

lactamases but offers limited inhibition against carbapenemases, particularly metallo--lactamases [3].

Despite its enhanced properties, resistance to C/T has been reported since its introduction into clinical
practice, with rates varying geographically from 3-10% in Europe to 22-32% among multidrug-resistant
strains in the United States [2]. Italian surveillance studies document C/T resistance rates of 4-20% among
general P. aeruginosa strains and 15-32% among multidrug-resistant (MDR) isolates [4]. The rapid

emergence of resistance underscores the importance of understanding the molecular basis and clinical
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implications of C/T resistance for researchers, clinical microbiologists, and drug development professionals.
This comprehensive review synthesizes current evidence on C/T resistance mechanisms, epidemiological
trends, experimental methodologies for resistance detection, and clinical perspectives to inform future

research directions and therapeutic strategies.

Molecular Mechanisms of Ceftolozane/Tazobactam
Resistance

The development of resistance to ceftolozane/tazobactam in P. aeruginosa involves diverse molecular
mechanisms that can be broadly categorized into enzymatic resistance mediated by acquired [3-lactamases
and mutational resistance arising from chromosomal mutations that alter bacterial cellular functions. These
mechanisms often occur in combination, creating complex resistance pathways that challenge therapeutic
efficacy. Understanding these pathways is essential for developing effective diagnostic methods and novel

therapeutic agents.

Enzymatic Resistance Mechanisms

The production of horizontally acquired [-lactamases represents a major pathway to C/T resistance, with
carbapenemases playing a predominant role. Molecular surveillance studies demonstrate that metallo-f3-
lactamases (MBLs), particularly VIM, IMP, and NDM variants, are frequently associated with C/T
resistance across diverse geographical regions [5] [3]. These enzymes efficiently hydrolyze ceftolozane, and
tazobactam provides no meaningful inhibition against them. In a comprehensive analysis of 420 French P.
aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem, 50% of C/T-resistant strains (21/42)
produced extended-spectrum [-lactamases (ESBLs) or carbapenemases, including VIM-2 (n=8), PER-1
(n=3), GES-5 (n=2), OXA-19 (n=2), and various other (-lactamases [1]. Similarly, in Latin American
isolates, 46.8% (74/158) of C/T-nonsusceptible strains produced at least one carbapenemase, with KPC
(n=31), VIM (n=26), and IMP (n=13) being the most prevalent [3].

The genetic background of C/T-resistant strains often reveals their association with widely distributed
epidemic clones, particularly high-risk sequence types such as ST111, ST175, ST235, and CC235 [1] [5].
These clones successfully disseminate resistance determinants through mobile genetic elements while

maintaining fitness in healthcare environments. The concentration of resistance mechanisms in specific

© 2026 Smolecule. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33504661/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1035609/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1035609/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pubmed.ncbi.nlm.nih.gov/33504661/
https://www.smolecule.com/products/s523134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

clonal lineages suggests that targeted surveillance of these high-risk clones could enhance early detection of

emerging C/T resistance patterns and inform infection control measures.

Mutational Resistance Mechanisms

Chromosomal mutations constitute the second major category of C/T resistance mechanisms, primarily
involving the deregulation or structural modification of the chromosomally-encoded P. aeruginosa-derived
cephalosporinase (AmpC/PDC). These mutational pathways can be categorized into three principal

mechanisms:

e AmpC Overproduction: Mutations in genes regulating AmpC expression, including ampD, ampR,
ampG, and dacB (PBP4), can lead to constitutive hyperproduction of the cephalosporinase, resulting in
moderate-level C/T resistance (MICs 8/4-16/4 pg/mL) [1]. In the French GERPA collection, 38%
(16/42) of C/T-resistant isolates demonstrated extremely high production of PDC cephalosporinase
correlated with mutations in the regulator AmpR (D135N/G in 6 strains) and enzymes of the
peptidoglycan recycling pathway (ampD, dacB, mpl) [1]. This hyperproduction overwhelms the

protective capacity of tazobactam, allowing enzymatic degradation of ceftolozane.

e AmpC Structural Modifications: Specific mutations in the ampC gene itself can produce PDC
variants with enhanced hydrolytic activity against ceftolozane. Key substitutions occur primarily in the
Q-loop region (F147L, Q157R, G183D, V211A, G214R, E219K, E219G, Y221H, E247K, or V356I)
and effectively expand the substrate spectrum to include ceftolozane [3]. In the French cohort, 12%
(5/42) of C/T-resistant strains encoded PDC variants with mutations known to improve hydrolytic

activity toward ceftolozane (F147L, AL223-Y226, E247K, and N373I) [1].

¢ Penicillin-Binding Protein Modifications: Recent genomic evidence suggests that mutations in ftsl,
encoding penicillin-binding protein 3 (PBP3), contribute significantly to C/T resistance. A 2025
genomic epidemiology study of 1,682 P. aeruginosa isolates demonstrated that the R504C mutation in
PBP3 reduces binding contacts and hydrogen bonds with ceftolozane, significantly decreasing binding
affinity (p=0.016) [6]. This study also identified two novel genes (PA3329 and PA4311) associated
with C/T resistance through genome-wide association study and machine learning approaches, though

their specific functions require further characterization [6].

© 2026 Smolecule. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1035609/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pubmed.ncbi.nlm.nih.gov/41016595/
https://pubmed.ncbi.nlm.nih.gov/41016595/
https://www.smolecule.com/products/s523134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Smolecule

The complexity of C/T resistance is magnified by the accumulation of successive mutations across
multiple genes, which confer additive increases in MIC values and can lead to high-level resistance [6]. This
mutational landscape underscores the remarkable adaptability of P. aeruginosa in overcoming advanced

antimicrobial agents through evolution of its intrinsic resistance mechanisms.

Table 1: Molecular Mechanisms of Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa

Mechanism Specific Impact on .
. Prevalence Detection Methods

Category Determinants MIC
Acquired B- Metallo-[3- 46.8% in Latin High (MIC  PCR,
lactamases lactamases (VIM, American isolates  >16/4 Immunochromatography,

IMP, NDM) [3] pg/mL) Carba-NP

Serine 31/74 High (MIC  PCR,

carbapenemases carbapenemase- >16/4 Immunochromatography,

(KPC) positive isolates pg/mL) Carba-NP

[3]

ESBLs (PER, 21/42 C/T- Variable PCR, WGS

GES, OXA resistant French

variants) isolates [1]
AmpC ampD, ampR, 38% of C/T- Moderate WGS, Transcriptional
Overproduction  ampG, dacB resistant French (MIC 8/4- analysis

mutations isolates [1] 16/4

pg/mL)

AmpC Structural Q-loop mutations 12% of C/T- Moderate WGS, Enzyme kinetics
Modifications (F147L, E247K, resistant French to High

etc.) isolates [1]
PBP3 ftsl mutations Identified in Moderate WGS, Molecular docking
Modifications (R504C) GWAS of 1,682

isolates [6]

Epidemiology and Resistance Rates
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The epidemiology of ceftolozane/tazobactam resistance demonstrates significant geographical variation
reflecting distinct local molecular epidemiology and antibiotic selective pressures. Surveillance data from
420 French P. aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem revealed an overall C/T
resistance rate of 10% (42/420) [1]. However, resistance rates were substantially higher (23.2%) among
isolates resistant to both ceftazidime and imipenem, highlighting the concentration of C/T resistance in
multidrug-resistant populations [1]. Similarly, a study from Singapore investigating 195 carbapenem-
nonsusceptible P. aeruginosa (CNSPA) clinical isolates reported notably low C/T susceptibility at just
37.9%, with resistance largely mediated by horizontally acquired B-lactamases, particularly metallo-f3-

lactamases disseminated in high-risk clones belonging to sequence types ST235, ST308, and ST179 [5].

The temporal dynamics of C/T resistance were uniquely captured through a natural experiment when the
drug was temporarily withdrawn from the Italian market (December 2020-February 2022) due to
manufacturing concerns. A comprehensive analysis of 751 P. aeruginosa isolates revealed a statistically
significant reduction in C/T resistance rates during the withdrawal period (Period B: 5.3%) compared to
periods when the drug was available (Period A: 25.1%), followed by a subsequent increase upon
reintroduction (Period C: 10.0%, p<0.001) [2] [4]. This pattern demonstrates the reversible nature of
resistance in the absence of antimicrobial selective pressure, supporting the theory that resistance
mechanisms incur fitness costs that reduce bacterial competitiveness when the antibiotic is absent [2].
However, the incomplete reversion to pre-withdrawal susceptibility levels suggests persistence of resistant

clones and the potential for rapid reselection upon renewed drug exposure.

Table 2: Geographical and Temporal Variations in Ceftolozane/Tazobactam Resistance Rates

Sample Resistance

Population/Setting . Key Resistance Mechanisms Reference
Size Rate

French isolates (non- 420 10.0% ESBLs/carbapenemases (50%), [1]

susceptible to CAZ AmpC overproduction (38%),

and/or IMP) PDC variants (12%)

Singapore 195 62.1% MBLs in high-risk clones (ST235, [5]

(carbapenem- ST308, ST179)

nonsusceptible)
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Sample Resistance

Population/Setting . Key Resistance Mechanisms Reference
Size Rate

Latin American 504 31.3% Carbapenemases (46.8%), PDC [3]

countries (MDR mutations

isolates)

Italy (pre-withdrawal, 751 25.1% Not specified [2] [4]

2019-2020)

Italy (during 751 5.3% Not specified [2] [4]

withdrawal, 2021)

Italy (post- 751 10.0% Not specified [2] [4]
reintroduction, 2022)

The distribution of C/T resistance across different infection sites provides additional insights into its
epidemiology. Among the French C/T-resistant isolates, the primary sources included pulmonary samples
(10/21, 47.6%), urine (4/21, 19.0%), superficial sites/catheters (4/21, 19.0%), abscesses (2/21, 9.5%), and
blood (1/21, 4.8%) [1]. This distribution underscores the clinical significance of C/T resistance across

multiple infection types, with particular concentration in respiratory and urinary tract infections.

Experimental Methods for Resistance Detection and
Characterization

Comprehensive characterization of ceftolozane/tazobactam resistance requires integrated phenotypic,
genotypic, and biochemical approaches. Standardized antimicrobial susceptibility testing forms the
foundation for resistance detection, while advanced genomic and proteomic techniques provide mechanistic

insights essential for understanding resistance evolution and developing countermeasures.

Susceptibility Testing and Phenotypic Characterization

Broth microdilution represents the reference method for determining C/T minimum inhibitory

concentrations (MICs) according to both the Clinical and Laboratory Standards Institute (CLSI) and
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European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [3]. For C/T, the
EUCAST breakpoints define isolates as resistant when MIC > 4 mg/L. and susceptible when MIC < 4 mg/L
[2]. Several studies have utilized automated systems such as VITEK 2 as practical alternatives for routine
susceptibility testing in clinical laboratories [4]. For carbapenemase detection, phenotypic tests including the
Rapidec Carba-NP test provide rapid screening capabilities, with implementation in study protocols requiring

strict adherence to manufacturer protocols [3].

For isolates demonstrating C/T resistance, additional phenotypic characterization should include assessment
of B-lactamase production and activity. Cloxacillin-based inhibition assays can specifically identify AmpC-
mediated resistance by exploiting the inhibitory activity of cloxacillin on AmpC [-lactamases [1]. Similarly,
targeted mass spectrometry approaches enable direct quantification of (-lactamase production levels,
distinguishing between hyperproduction of wild-type enzymes and enhanced catalytic activity of mutant
variants [1]. These functional assays provide critical insights into the biochemical mechanisms underlying

observed resistance phenotypes.

Genomic and Molecular Analyses

Whole-genome sequencing (WGS) has emerged as a powerful tool for comprehensive resistance mechanism

identification. The standard WGS workflow for C/T resistance analysis includes:

¢ DNA Extraction and Quality Control: Using commercial kits (e.g., DNeasy Blood and Tissue Kit,
Qiagen) with verification by agarose gel electrophoresis and quantification by fluorometric methods

[3]

e Library Preparation and Sequencing: Utilizing lllumina platforms (e.g., MiSeq with 300nt paired-end
reads) to achieve minimum coverage of 80X per base [3]

e Bioinformatic Analysis: Including quality filtering, de novo assembly using SPAdes, annotation via
RAST server, and resistance determinant identification using ResFinder [3]

For advanced investigations, genome-wide association studies (GWAS) combined with machine learning
approaches can identify novel genetic determinants associated with C/T resistance beyond known
mechanisms [6]. Additionally, molecular docking simulations provide computational insights into how
specific mutations (e.g., R504C in PBP3) affect drug-target interactions and binding affinity [6]. The
integration of these advanced computational approaches with traditional microbiological methods creates a

powerful framework for elucidating the complex genetics of C/T resistance.
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Figure 1: Integrated experimental workflow for detection and characterization of ceftolozane/tazobactam

resistance mechanisms, combining phenotypic and genotypic approaches.

Clinical Implications and Future Perspectives

The emergence of ceftolozane/tazobactam resistance carries significant clinical implications, particularly for
the treatment of serious healthcare-associated infections. Case reports illustrate the challenges in managing
infections caused by C/T-resistant P. aeruginosa, highlighting factors such as inadequate source control and
suboptimal dosing as potential contributors to treatment failure [7]. In one documented case, a patient with
pneumonia complicated by lung abscess failed to respond to C/T salvage therapy at 1.5g every 8 hours
despite in vitro susceptibility, ultimately succumbing to the infection [7]. This case underscores the potential
disconnect between in vitro susceptibility testing and clinical outcomes, particularly in infections with

limited drug penetration or inadequate source control.

The dosing regimen of C/T may significantly impact treatment efficacy, especially for infections at sites
with challenging pharmacokinetics. While the standard dose of 1.5g every 8 hours is approved for
complicated intra-abdominal and urinary tract infections, ongoing clinical trials are investigating higher
doses (3g every 8 hours) for ventilator-associated pneumonia [7]. The importance of dosing optimization is
further supported by pharmacological studies demonstrating higher epithelial lung concentrations with
increased C/T dosing [7]. These findings suggest that current standard dosing may be insufficient for

respiratory infections, particularly those caused by isolates with elevated but still susceptible MICs.

The future management of C/T resistance will require integrated approaches combining antimicrobial
stewardship, robust surveillance, and diagnostic innovation. The reversible nature of C/T resistance observed
during the market withdrawal period suggests that strategic antibiotic cycling could potentially mitigate
resistance emergence [2] [4]. However, the persistence of resistant clones and rapid reselection upon drug re-
exposure indicates that such approaches would need to be part of comprehensive stewardship programs
rather than standalone solutions. Future research directions should focus on elucidating the functions of
newly identified resistance genes [6], developing rapid molecular diagnostics for detection of common
resistance mechanisms, and exploring novel [-lactamase inhibitors with activity against metallo-f3-

lactamases to restore C/T efficacy against carbapenemase-producing strains.
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Conclusion

Ceftolozane/tazobactam represents a valuable therapeutic option against multidrug-resistant Pseudomonas
aeruginosa, but its efficacy is increasingly compromised by diverse resistance mechanisms. This
comprehensive review has detailed the molecular basis of C/T resistance, encompassing both acquired [3-
lactamases and chromosomal mutations that alter bacterial targets or amplify intrinsic resistance
mechanisms. The complex pathways to resistance, often involving multiple successive mutations, highlight
the remarkable adaptability of P. aeruginosa and the challenges in sustaining the effectiveness of advanced

antimicrobial agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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